molecular formula C19H17N3O2S2 B3458894 N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide

N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide

Cat. No. B3458894
M. Wt: 383.5 g/mol
InChI Key: KZHHAXZWCOQRER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide is a compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide is not fully understood, but it is believed to act by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. It may also act by modulating the activity of certain ion channels and receptors in the nervous system.
Biochemical and Physiological Effects:
N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antioxidant properties and may protect against oxidative stress. Additionally, it has been shown to have anti-tumor effects in certain types of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide in lab experiments is its potential to provide a new tool for studying chronic pain and inflammation. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

For N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide include further studies to elucidate its mechanism of action, as well as studies to explore its potential applications in the treatment of chronic pain, inflammation, and cancer. Additionally, it may be useful to explore the potential for developing derivatives of this compound with improved efficacy and safety profiles.

Scientific Research Applications

N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the treatment of chronic pain and inflammation. Additionally, it has been studied for its potential use as a diagnostic tool for certain types of cancer.

properties

IUPAC Name

N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S2/c23-16(14-7-3-1-4-8-14)11-12-18-21-22-19(26-18)20-17(24)13-25-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHHAXZWCOQRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC2=NN=C(S2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5904331

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide
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N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide
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N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide
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N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide
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N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide
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N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide

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